molecular formula C6H9N3O2 B15225540 tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione

Cat. No.: B15225540
M. Wt: 155.15 g/mol
InChI Key: HFCGVLJIQWUCMA-UHFFFAOYSA-N
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Description

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings with two ketone groups. Its structure confers rigidity and hydrogen-bonding capacity, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via multi-component reactions (e.g., Ugi reaction) or cyclization of intermediates with amines and ketones . Derivatives of this core structure exhibit diverse biological activities, including antiviral and antitumor properties .

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-5-4-3-7-1-2-9(4)6(11)8-5/h4,7H,1-3H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCGVLJIQWUCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole or pyrazine derivatives, while reduction may produce partially or fully reduced analogs .

Scientific Research Applications

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name (CAS No.) Molecular Formula Molecular Weight logP Solubility Key Substituents
Tetrahydroimidazo[1,5-a]pyrazine-1,3-dione C₇H₉N₃O₂ 179.17 0.12* Moderate (neutral) None (parent compound)
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3-dione (Discontinued) C₁₃H₁₃N₃O₂ 251.27 2.1* Low (lipophilic) Phenyl group at position 2
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (165894-10-0) C₆H₁₁Cl₂N₃ 196.08 -0.5 High (ionic salt) Dihydrochloride salt
SB42-0175 (Screening compound) C₁₆H₂₁N₃O₂ 287.36 1.75 Moderate 2-Methylbenzyl, 5,7-dimethyl groups
Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (6136-37-4) C₈H₆N₆O₂ 218.17 0.8 Low Fused diimidazole rings

*Estimated values based on structural analogs .

  • Parent Compound : The unsubstituted dione has moderate solubility due to hydrogen-bonding ketones.
  • Phenyl Derivative : Increased lipophilicity (logP 2.1) due to aromatic substitution, but poor solubility led to discontinuation .
  • Dihydrochloride Salt : Ionic form enhances aqueous solubility, suitable for in vivo studies .
  • SB42-0175 : Balanced logP (1.75) and methyl groups improve metabolic stability; included in 3D-Fragment libraries for drug discovery .
  • Diimidazo Derivative : Additional imidazole ring increases structural complexity but reduces solubility .

Biological Activity

Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused imidazole and pyrazine ring system, along with a dione functional group, which contributes to its reactivity and interaction with various biological targets. Research has indicated that it may serve as a ligand for enzymes and receptors, suggesting potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Molecular Characteristics

  • Molecular Formula : C6H9N3O2
  • Molecular Weight : Approximately 154.16 g/mol
  • Structural Features : The compound features a fused ring structure that enhances its chemical reactivity and biological interactions.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC6H9N3O2Fused imidazole and pyrazine rings
2-Phenylthis compoundC11H12N4O2Contains a phenyl substituent
7-Methylthis compoundC7H10N4O2Methyl group enhancing biological activity

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit antimicrobial activities against various bacterial strains. For instance, preliminary studies indicate that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation identified a series of derivatives that demonstrated cytotoxic effects against cancer cell lines . The mechanism appears to involve the inhibition of specific enzymes crucial for tumor growth and proliferation.

The mechanism by which this compound exerts its biological effects is primarily through binding to target proteins such as enzymes and receptors. This binding can modulate their activity, leading to therapeutic effects. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor by occupying the active site of enzymes involved in disease pathways.
  • Receptor Modulation : It can interact with cell surface receptors to influence intracellular signaling pathways .

Study 1: TRPC5 Inhibition

A recent study focused on the development of TRPC5 inhibitors based on the structure of tetrahydroimidazo derivatives. One compound demonstrated significant nephroprotective effects in a rat model of hypertension-induced renal injury . This highlights the potential of tetrahydroimidazo derivatives in treating chronic kidney diseases.

Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of tetrahydroimidazo compounds against various bacterial strains. Results indicated substantial inhibition rates compared to standard antibiotics . These findings support further exploration into their use as alternative antimicrobial agents.

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